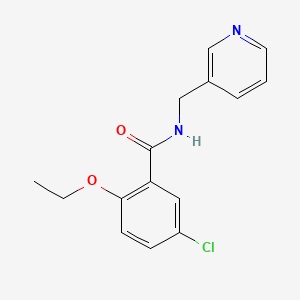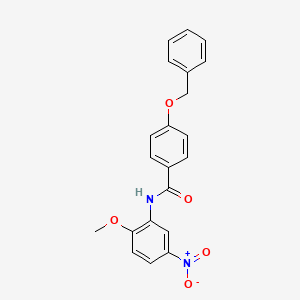
5-chloro-2-ethoxy-N-(3-pyridinylmethyl)benzamide
Descripción general
Descripción
5-chloro-2-ethoxy-N-(3-pyridinylmethyl)benzamide, also known as ABT-702, is a chemical compound that has been extensively studied for its potential therapeutic applications. ABT-702 is a potent inhibitor of the enzyme adenosine kinase, which plays a crucial role in the regulation of adenosine levels in the body. Adenosine is a signaling molecule that is involved in a wide range of physiological processes, including inflammation, immune function, and sleep regulation. By inhibiting adenosine kinase, ABT-702 has the potential to modulate adenosine levels and influence these processes.
Mecanismo De Acción
5-chloro-2-ethoxy-N-(3-pyridinylmethyl)benzamide exerts its effects by inhibiting the enzyme adenosine kinase, which is responsible for the breakdown of adenosine. By inhibiting adenosine kinase, this compound increases the levels of adenosine in the body, which can have a wide range of effects on physiological processes. Adenosine is known to have anti-inflammatory and neuroprotective effects, and can also modulate the immune response and regulate sleep.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of adenosine levels, the inhibition of cancer cell growth, the reduction of inflammation, and the improvement of cognitive function. This compound has also been shown to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-2-ethoxy-N-(3-pyridinylmethyl)benzamide has several advantages for use in lab experiments, including its high potency and selectivity for adenosine kinase. However, this compound also has some limitations, including its relatively short half-life and poor solubility in water. These limitations may make it difficult to use this compound in certain experimental settings.
Direcciones Futuras
There are several areas of future research that could be explored with regards to 5-chloro-2-ethoxy-N-(3-pyridinylmethyl)benzamide. One area of interest is the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Another area of interest is the development of more potent and selective inhibitors of adenosine kinase, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on various physiological processes.
Aplicaciones Científicas De Investigación
5-chloro-2-ethoxy-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in a wide range of diseases, including cancer, inflammation, and neurological disorders. In cancer, this compound has been shown to inhibit the growth of several types of cancer cells, including prostate, breast, and lung cancer cells. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. In neurological disorders, this compound has been shown to improve cognitive function and reduce the symptoms of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
5-chloro-2-ethoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-2-20-14-6-5-12(16)8-13(14)15(19)18-10-11-4-3-7-17-9-11/h3-9H,2,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMLPDYLSMQTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B4402249.png)
![2-methyl-N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4402257.png)
![N-[4-(2-methyl-1-piperidinyl)phenyl]butanamide](/img/structure/B4402258.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4402260.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-thienyl)acetamide](/img/structure/B4402261.png)
![2-(4-ethylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B4402265.png)
![{2-[(4-fluorobenzyl)oxy]benzyl}(4-methoxybenzyl)amine hydrochloride](/img/structure/B4402271.png)
![5-[(2-chloro-6-nitrobenzyl)thio]-1-cyclohexyl-1H-tetrazole](/img/structure/B4402273.png)

![1-[3-(4-propoxyphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4402281.png)
![3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoic acid](/img/structure/B4402306.png)
![N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4402317.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4402322.png)
![4-fluoro-3-{[methyl(phenyl)amino]sulfonyl}benzoic acid](/img/structure/B4402337.png)